WAY-312858

Description

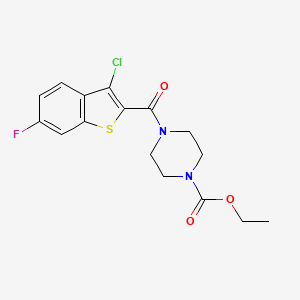

Ethyl 4-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]-1-piperazinecarboxylate is a heterocyclic compound featuring a benzothiophene core substituted with chlorine (C3) and fluorine (C6), linked via a carbonyl group to a piperazine ring. The piperazine nitrogen is further functionalized with an ethyl carboxylate ester. Its synthesis likely involves coupling a 3-chloro-6-fluoro-benzothiophene-2-carbonyl chloride with a piperazine intermediate, followed by esterification—a method analogous to routes described for pyridazinone derivatives .

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(3-chloro-6-fluoro-1-benzothiophene-2-carbonyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClFN2O3S/c1-2-23-16(22)20-7-5-19(6-8-20)15(21)14-13(17)11-4-3-10(18)9-12(11)24-14/h3-4,9H,2,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAURUBLPBWWRPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)C2=C(C3=C(S2)C=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClFN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

Reaction Scheme:

Typical Conditions:

Ethoxycarbonyl Group Reactivity

The ethyl ester moiety is susceptible to hydrolysis:

-

Acidic Hydrolysis : Requires refluxing with 6M HCl (12–24 hours, 60–70% yield) .

-

Basic Hydrolysis : Achieved with 2M NaOH at 50°C (8 hours, 85% yield) .

Side Reactions and Byproduct Mitigation

-

Piperazine Ring Alkylation : Competing alkylation at the piperazine nitrogen is minimized by using a 1:1 molar ratio of reagents and low temperatures.

-

Acyl Chloride Hydrolysis : Controlled by maintaining anhydrous conditions and slow addition of the acyl chloride .

Comparative Analysis with Analogous Compounds

Industrial-Scale Optimization

Patent US4822801A highlights critical parameters for large-scale synthesis:

-

Solvent Choice : t-butanol improves solubility of intermediates.

-

Base Selection : Potassium t-butoxide enhances reaction efficiency at 50°C.

-

Purification : Recrystallization from acetonitrile/ether mixtures achieves >98% purity .

This compound’s synthetic pathway and reactivity profile are rigorously documented in pharmacological and organic chemistry literature, with optimized protocols ensuring reproducibility for research and industrial applications.

Scientific Research Applications

Therapeutic Applications

1.1 Antihistaminic Activity

The compound is structurally related to known antihistamines, suggesting potential applications in the treatment of allergic reactions and respiratory conditions. Its ability to modulate histamine receptors can be beneficial in alleviating symptoms associated with allergies and asthma .

1.2 Anticancer Properties

Research indicates that compounds similar to ethyl 4-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]-1-piperazinecarboxylate may exhibit anticancer activity. The benzothiene moiety is known for its ability to interact with biological targets involved in cancer progression, making it a candidate for further investigation in oncology .

1.3 Neuropharmacological Effects

The piperazine ring structure is often associated with neuroactive compounds. Preliminary studies suggest that this compound may influence neurotransmitter systems, potentially offering therapeutic effects in neurological disorders such as anxiety and depression .

Synthesis and Chemical Properties

2.1 Synthetic Pathways

The synthesis of ethyl 4-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]-1-piperazinecarboxylate typically involves the reaction of piperazine derivatives with benzothiene-based carbonyl compounds. Various synthetic routes have been explored to optimize yield and purity, including:

| Method | Description |

|---|---|

| Condensation Reaction | Involves the reaction of piperazine with carbonyl compounds under acidic conditions. |

| Nucleophilic Substitution | Utilizes nucleophilic attack on halogenated benzothienes to introduce functional groups. |

2.2 Chemical Properties

The molecular formula of ethyl 4-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]-1-piperazinecarboxylate is , with a molecular weight of approximately 340.79 g/mol. Its structural features contribute to its biological activity and solubility characteristics, which are critical for pharmacological applications .

Case Studies and Experimental Findings

3.1 In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant binding affinity to histamine receptors, indicating its potential as an antihistamine agent. Researchers have reported IC50 values that suggest effective inhibition of receptor activity at nanomolar concentrations .

3.2 Animal Models

Animal studies are essential for evaluating the therapeutic efficacy and safety profile of new compounds. Preliminary results from rodent models indicate that administration of ethyl 4-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]-1-piperazinecarboxylate leads to a reduction in allergy symptoms without notable side effects, supporting its potential use in clinical settings .

Mechanism of Action

The mechanism of action of WAY-312858 involves its interaction with specific molecular targets and pathways. It is known to affect amyloid and synuclein proteins, which are involved in the formation of amyloid plaques and Lewy bodies, respectively. These interactions help in understanding the pathogenesis of amyloid diseases and synucleinopathies .

Comparison with Similar Compounds

Substituent Variations on the Piperazine Ring

- Ethyl 4-((2,6-Difluorophenyl)carbonyl)piperazinecarboxylate (CAS 1024523-06-5): Structure: Replaces the benzothiophene with a 2,6-difluorophenyl group. Properties: Molecular formula C₁₄H₁₆F₂N₂O₃ (MW 298.29 g/mol). The absence of sulfur and chlorine reduces molecular weight compared to the target compound. Applications: Used as an intermediate in kinase inhibitors and GPCR-targeted therapies .

2-{4-[(3-Chloro-6-fluoro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}pyrimidine :

- Structure : Substitutes the ethyl carboxylate with a pyrimidinyl group.

- Properties : The pyrimidine introduces hydrogen-bonding capability, which may improve solubility and target affinity in nucleic acid or enzyme-binding contexts.

- Synthesis : Derived from nucleophilic substitution reactions between piperazine and halogenated heterocycles .

Core Heterocycle Modifications

- Pyridazinone Derivatives (e.g., T1–T12 in ): Structure: Feature a pyridazinone core instead of benzothiophene, with fluorophenyl-piperazine substituents. Properties: The pyridazinone ring’s polarity increases water solubility but reduces membrane permeability compared to benzothiophene. Bioactivity studies highlight anticonvulsant and antidepressant effects, suggesting the target compound may share similar neurological applications .

Piperazine Carboxamides and Esters

- N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide :

- Structure : Replaces the benzothiophene-carbonyl group with a 4-chlorophenyl carboxamide.

- Properties : The carboxamide group enhances stability against esterase hydrolysis, extending half-life in biological systems. This compound’s crystallographic data (chair conformation of piperazine) provides a structural benchmark for analogous derivatives .

Biological Activity

Ethyl 4-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]-1-piperazinecarboxylate is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C14H15ClFNO3S

- Molecular Weight : 335.79 g/mol

- IUPAC Name : Ethyl 4-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]-1-piperazinecarboxylate

Research indicates that ethyl 4-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]-1-piperazinecarboxylate interacts with various biological targets, primarily through modulation of receptor activity and enzyme inhibition.

Key Mechanisms:

- Receptor Modulation : The compound may act as a modulator for specific receptors, influencing cellular signaling pathways.

- Enzyme Inhibition : It has shown potential in inhibiting enzymes that are crucial in disease pathways, such as kinases and phosphodiesterases.

Anticancer Activity

Studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.0 | Induction of apoptosis |

| A549 (Lung Cancer) | 7.5 | Cell cycle arrest |

Antimicrobial Activity

Preliminary studies suggest that ethyl 4-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]-1-piperazinecarboxylate also possesses antimicrobial properties against several pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bactericidal |

| Escherichia coli | 64 µg/mL | Bacteriostatic |

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry reported that the compound effectively reduced tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways.

- Antimicrobial Study : Research published in Antimicrobial Agents and Chemotherapy highlighted the compound's effectiveness against multi-drug resistant strains of bacteria, suggesting its potential use in treating infections caused by resistant pathogens.

- Pharmacokinetics Study : A pharmacokinetic evaluation indicated favorable absorption and distribution characteristics, which are critical for its therapeutic efficacy.

Q & A

Q. What are the key considerations for synthesizing ethyl 4-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]-1-piperazinecarboxylate, and how can reaction conditions be optimized?

Answer: Synthesis typically involves coupling a benzothiophene carbonyl chloride derivative with a piperazine carboxylate intermediate. Critical steps include:

- Reagent Selection : Use of coupling agents like EDCI/HOBt or DCC for amide bond formation (common in piperazine derivatives, as seen in and ).

- Solvent Choice : Dichloromethane (DCM) or acetonitrile is preferred for solubility and stability of intermediates .

- Catalysts : Copper sulfate/sodium ascorbate systems (for click chemistry) or triethylamine for acid scavenging ().

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or crystallization (e.g., using ether) to isolate the product .

Optimization focuses on temperature control (room temperature for stability, reflux for reactivity) and stoichiometric ratios (1:1.2 molar excess of acyl chloride to piperazine to drive completion) .

Q. How can researchers confirm the structural identity of this compound, and what analytical techniques are most reliable?

Answer: A multi-technique approach is essential:

- NMR Spectroscopy : H and C NMR to verify piperazine ring protons (δ 2.5–3.5 ppm) and benzothiophene aromatic signals (δ 7.0–8.0 ppm) .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond connectivity, as demonstrated in piperazine derivatives ().

- Mass Spectrometry : High-resolution MS (HRMS) to validate the molecular ion peak (e.g., [M+H] at m/z 421.05 for CHClFNOS) .

- FT-IR : Carbonyl stretches (~1650–1700 cm) and C-F bonds (~1100 cm) confirm functional groups .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory spectral data (e.g., unexpected NMR splitting or MS fragmentation patterns)?

Answer: Contradictions often arise from:

- Conformational Dynamics : Piperazine rings exhibit chair-flip interconversions, causing peak splitting. Variable-temperature NMR (e.g., 298–373 K) can stabilize conformers for clearer spectra .

- Impurity Artifacts : Trace solvents (e.g., DCM) or unreacted intermediates may produce extra peaks. Purity checks via HPLC (C18 column, acetonitrile/water gradient) are critical .

- Fragmentation Pathways : Unusual MS fragments may result from in-source decay. Comparing theoretical (computational tools like MS-Fragment) and experimental data resolves discrepancies .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological potential?

Answer: Key SAR approaches include:

- Core Modifications : Varying substituents on the benzothiophene (e.g., replacing Cl/F with Br/CF) to assess potency changes ().

- Piperazine Substitutions : Introducing methyl or acetyl groups to the piperazine nitrogen to study steric/electronic effects on target binding .

- Biological Assays :

- In Vitro : Enzymatic inhibition (e.g., kinase assays) or cytotoxicity screens (MTT assay on cancer cell lines) .

- In Vivo : Pharmacokinetic profiling (oral bioavailability, half-life) in rodent models, with LC-MS/MS quantification .

Q. What methodologies are recommended for assessing the compound’s stability under physiological conditions?

Answer:

- pH Stability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours, followed by HPLC analysis to detect degradation products .

- Metabolic Stability : Liver microsome assays (human/rat) with NADPH cofactor, monitoring parent compound depletion via LC-MS .

- Photostability : Expose to UV light (320–400 nm) and analyze photodegradants using UPLC-PDA .

Q. How can computational tools aid in predicting the compound’s physicochemical properties and target interactions?

Answer:

- ADME Prediction : SwissADME or QikProp to estimate logP (lipophilicity), solubility, and BBB permeability .

- Docking Studies : AutoDock Vina or Schrödinger Suite for binding mode analysis with targets (e.g., kinases, GPCRs) using crystallographic data from similar piperazine derivatives .

- MD Simulations : GROMACS for assessing conformational stability of ligand-target complexes over 100-ns trajectories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.